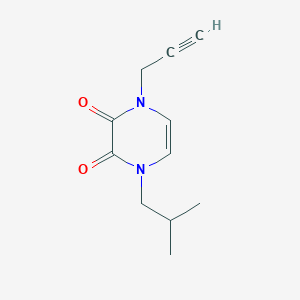
1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione (MPTPD) is a novel organic compound that has recently been studied for its potential applications in scientific research. MPTPD is a cyclic hydroxyketone with a unique chemical structure that is composed of five carbon atoms, three nitrogen atoms, and two oxygen atoms. The compound has a molecular weight of 161.21 g/mol and a melting point of 79-81°C. MPTPD has been studied for its potential applications in biochemistry, organic chemistry, and drug development.
Applications De Recherche Scientifique
1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione has been studied for its potential applications in biochemistry, organic chemistry, and drug development. In biochemistry, the compound has been studied for its ability to modulate protein-protein interactions and its potential as a chemical tool for the study of protein-protein interactions. In organic chemistry, 1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione has been studied for its potential as a chemical reagent for the synthesis of other organic compounds. In drug development, 1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione has been studied for its potential to modulate the activity of enzymes involved in drug metabolism.
Mécanisme D'action
The mechanism of action of 1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is not fully understood. However, it is believed that the compound binds to proteins and modulates the activity of enzymes involved in protein-protein interactions. It is also believed that the compound can act as a competitive inhibitor of the enzymes involved in drug metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione have not been studied in detail. However, it is believed that the compound has the potential to modulate the activity of enzymes involved in protein-protein interactions and drug metabolism. It is also believed that the compound may have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione in laboratory experiments include its low cost and its ability to modulate the activity of enzymes involved in protein-protein interactions and drug metabolism. The main limitation of using 1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione in laboratory experiments is the lack of detailed information regarding its biochemical and physiological effects.
Orientations Futures
Future research on 1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione should focus on understanding the biochemical and physiological effects of the compound. Additionally, further research should be conducted to determine the mechanism of action of the compound and to explore its potential applications in biochemistry, organic chemistry, and drug development. Additionally, further research should be conducted to explore the potential of 1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione as an antioxidant. Finally, further research should be conducted to explore the potential of 1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione as a tool for the study of protein-protein interactions.
Méthodes De Synthèse
1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione can be synthesized in a laboratory environment by reacting a 2-methylpropyl-1,2,3,4-tetrahydropyrazine with a propargyl alcohol. The reaction is conducted in a two-phase system with aqueous sodium hydroxide and ethanol as the solvent. The reaction is heated to a temperature of 80°C for two hours and the product is then isolated and purified.
Propriétés
IUPAC Name |
1-(2-methylpropyl)-4-prop-2-ynylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-4-5-12-6-7-13(8-9(2)3)11(15)10(12)14/h1,6-7,9H,5,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYAKGYHZORZAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN(C(=O)C1=O)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropyl)-4-prop-2-ynylpyrazine-2,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-5-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6461291.png)
![5-fluoro-4-methyl-2-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6461301.png)
![2-tert-butyl-N-(2,6-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461307.png)
![1'-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B6461317.png)
![1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine](/img/structure/B6461323.png)
![2-tert-butyl-N-(3-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461330.png)
![2-tert-butyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461332.png)
![2-[4-(methoxymethyl)piperidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide; oxalic acid](/img/structure/B6461335.png)
![2-benzoyl-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461338.png)
![2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461344.png)
![2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461355.png)
![4-(aminomethyl)-1-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6461381.png)
![1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B6461383.png)
![2-methoxy-3-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6461391.png)